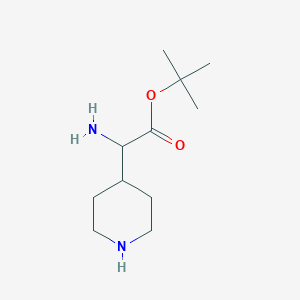

4-(Boc-Aminomethyl)piperidine

Beschreibung

The Boc-Protection Strategy in Amine Functionalization

The strategic protection and deprotection of functional groups is a cornerstone of multi-step organic synthesis. For amines, the tert-butoxycarbonyl (Boc) protecting group is a widely employed tool. genscript.comresearchgate.net The Boc group is introduced to an amine, such as the primary amine in 4-(aminomethyl)piperidine (B1205859), through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This process forms a carbamate (B1207046), effectively masking the nucleophilicity and reactivity of the amine. numberanalytics.com

The utility of the Boc group lies in its stability under a variety of reaction conditions, including those that are basic, oxidative, or involve catalytic hydrogenation. researchgate.net However, it can be readily removed under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA), which regenerates the free amine. genscript.comnih.gov This orthogonal stability allows for selective chemical transformations at other sites within a complex molecule without affecting the protected amine. organic-chemistry.org The ease of both introduction and removal under relatively mild conditions makes the Boc-protection strategy a versatile and indispensable tool in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. genscript.comnumberanalytics.com

Historical Development and Evolution of Synthetic Utility

The Boc protecting group was first introduced in the 1960s, primarily for use in peptide synthesis. numberanalytics.com Its development was a significant step forward, enabling more controlled and efficient methods for constructing peptide chains. numberanalytics.com Over time, the application of Boc chemistry has expanded far beyond its original scope and is now a fundamental tactic in broad areas of organic synthesis. genscript.comnumberanalytics.com

The compound 4-(Boc-aminomethyl)piperidine itself has emerged as a valuable building block. It is utilized as a precursor in the synthesis of a variety of biologically active compounds. For instance, it has been employed in the preparation of kinesin spindle protein inhibitors, which have potential as anticancer agents, and in the development of agonists for the orphan G-protein coupled receptor GPR119, which show promise as antidiabetic therapeutics. sigmaaldrich.com Its utility has also been demonstrated in the synthesis of Pim-1 inhibitors and aspartic acid protease inhibitors. sigmaaldrich.com The evolution of its use, from a simple protected diamine to a key component in the construction of complex and potent pharmaceutical agents, highlights its established importance in modern drug discovery and development. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 144222-22-0 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₂₂N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 214.30 g/mol | sigmaaldrich.com |

| Appearance | Not specified | |

| Boiling Point | 237-238 °C | sigmaaldrich.com |

| Density | 1.013 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.473 | sigmaaldrich.com |

| Solubility | Soluble in DMSO | chemicalbook.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H22N2O2 |

|---|---|

Molekulargewicht |

214.30 g/mol |

IUPAC-Name |

tert-butyl 2-amino-2-piperidin-4-ylacetate |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h8-9,13H,4-7,12H2,1-3H3 |

InChI-Schlüssel |

QMAZXLIQRHWUJS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C(C1CCNCC1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Boc Aminomethyl Piperidine and Its Analogs

Established Synthetic Pathways

Traditional and widely adopted methods for the synthesis of 4-(Boc-aminomethyl)piperidine rely on robust and well-understood chemical transformations. These pathways are often characterized by their scalability and the use of readily available starting materials.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, providing a direct method for the formation of carbon-nitrogen bonds. In the context of this compound synthesis, this typically involves the reaction of a piperidine-4-carboxaldehyde derivative with an amine source, followed by reduction of the resulting imine or enamine intermediate.

The process generally starts with a suitable N-protected piperidine-4-carboxaldehyde. The aldehyde is reacted with an ammonia (B1221849) equivalent, often in the form of ammonium (B1175870) acetate (B1210297) or ammonia in an alcoholic solvent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent is often dictated by the pH of the reaction and the desire to avoid reduction of the starting aldehyde.

A one-pot tandem direct reductive amination followed by N-Boc protection has also been developed for the synthesis of N-Boc protected secondary amines, a methodology that can be adapted for the synthesis of the title compound by careful choice of reagents. This approach is efficient and can prevent overalkylation, a common side reaction in reductive aminations.

| Aldehyde/Ketone Precursor | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-piperidine-4-carboxaldehyde | Ammonia | Sodium Triacetoxyborohydride | Dichloroethane | Good to Excellent | General Methodology |

| Benzaldehyde | Benzylamine | Sodium Triacetoxyborohydride/(Boc)₂O | CH₂Cl₂ | 90 | rsc.org |

| Cyclohexanone | p-Methoxyaniline | Sodium Borohydride | CPME | 44 (selectivity) | General Study |

Catalytic Hydrogenation Protocols (e.g., Pd/C)

Catalytic hydrogenation is a powerful and clean reduction method widely used in organic synthesis. For the preparation of this compound, this protocol is most commonly applied to the reduction of a nitrile group in a precursor such as N-Boc-4-cyanopiperidine.

The hydrogenation is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being a frequent choice due to its high activity and selectivity. The reaction is performed under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars. The choice of solvent is crucial and can influence the reaction rate and selectivity; common solvents include methanol (B129727), ethanol (B145695), and ethyl acetate. The presence of additives, such as acids or bases, can also impact the reaction outcome. For instance, the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst can be tuned to selectively produce either pyridylmethylamines or piperidylmethylamines by adjusting the amount of an acidic additive like sulfuric acid.

This method is highly efficient and often provides the desired product in high yield and purity after a simple filtration to remove the catalyst. However, the catalyst can sometimes be deactivated by the amine product, necessitating careful optimization of reaction conditions.

| Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-4-cyanopiperidine | 10% Pd/C | Methanol | H₂ (1 atm), rt, 12h | This compound | High |

| tert-butyl (1-benzylpiperidin-4-yl)carbamate | 10% Pd/C | Methanol | H₂ atmosphere, 12h | 4-tert-butoxycarbonylaminopiperidine | 99 |

| 4-Pyridinecarbonitrile | 10% Pd/C | Water/H₂SO₄ | H₂ (6 bar), 30-50°C | 4-(Aminomethyl)piperidine (B1205859) | 98 (selectivity) |

Multi-Step Conversions from Precursors (e.g., N-benzyl-4-piperidone)

Multi-step synthetic sequences starting from readily available precursors like N-benzyl-4-piperidone are also well-established routes to this compound. These pathways offer flexibility in introducing various functional groups and protecting groups.

A common strategy involves the conversion of the ketone functionality of N-benzyl-4-piperidone into an amine. One patented method describes a two-step process where N-benzyl-4-piperidone is first reacted with an orthoformate in an alcohol solution under acidic catalysis to form a ketal. acs.org This intermediate then reacts with tert-butyl carbamate (B1207046) to generate an imine. acs.org The subsequent step involves a Pd/C catalyzed hydrogenation, which simultaneously reduces the imine and removes the N-benzyl protecting group, followed by N-Boc protection of the piperidine nitrogen to yield the final product. acs.org This route has the advantage of using inexpensive and readily available starting materials. acs.org

An alternative approach involves the conversion of N-benzyl-4-piperidone to N-benzyl-4-cyanopiperidine, which can then be reduced via catalytic hydrogenation as described in the previous section. The N-benzyl group is subsequently removed by hydrogenolysis and the piperidine nitrogen is protected with a Boc group.

Novel and Emerging Synthetic Routes

In recent years, there has been a significant drive towards the development of more efficient, selective, and sustainable synthetic methods. For a molecule like this compound, where chirality can be introduced at various positions on the piperidine ring in its analogs, stereoselective and enantioselective strategies are of paramount importance.

Stereoselective and Enantioselective Synthesis

The demand for enantiomerically pure piperidine derivatives has spurred the development of asymmetric synthetic methodologies. These routes aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines. Chiral amines, such as proline and its derivatives, can catalyze Mannich and Michael reactions to construct the piperidine ring with high enantioselectivity. For instance, an organocatalytic cascade reaction involving the condensation of malonamides and cinnamaldehydes has been reported for the synthesis of functionalized piperidines. While not a direct synthesis of the title compound, these methods provide a framework for accessing chiral 4-substituted piperidine analogs.

Chiral Auxiliaries: The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. A chiral auxiliary, which is a stereochemically pure compound, is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For example, arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of chiral piperidine derivatives.

Chemo-enzymatic Synthesis: The combination of chemical synthesis and biocatalysis, known as chemo-enzymatic synthesis, offers a green and highly selective approach to chiral molecules. Enzymes, with their inherent chirality and high specificity, can catalyze key stereoselective steps in a synthetic sequence. A chemo-enzymatic dearomatization of activated pyridines has been developed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines, showcasing the potential of this strategy for accessing chiral piperidine cores.

Chemo- and Regioselective Transformations

Controlling the chemo- and regioselectivity of reactions is crucial for the efficient synthesis of complex molecules. These transformations allow for the selective reaction of one functional group in the presence of others, or the selective reaction at a particular position in a molecule.

Regioselective C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy. Recent advances have enabled the site-selective C-H functionalization of piperidines. By carefully choosing the catalyst and the amine protecting group, it is possible to direct the introduction of functional groups to the C2, C3, or C4 positions of the piperidine ring. For example, rhodium-catalyzed C-H insertions have been used for the regioselective synthesis of positional analogs of methylphenidate, a piperidine-containing drug.

Selective Hydrogenation: As mentioned earlier, the chemoselectivity of catalytic hydrogenation can be controlled by the choice of catalyst and additives. The use of catalyst poisons, such as diphenylsulfide or nitrogen-containing bases, can selectively inhibit the reduction of certain functional groups while allowing the hydrogenation of others. This allows for the synthesis of complex piperidine derivatives with multiple functional groups.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability. europa.eu The application of this technology to the synthesis of piperidine derivatives, including analogs of this compound, leverages the precise control over reaction parameters such as temperature, pressure, and mixing that flow reactors provide. europa.eu This enhanced control is particularly beneficial for managing highly exothermic or hazardous reactions, as the high surface-area-to-volume ratio of microreactors facilitates rapid heat dissipation and prevents the formation of dangerous hot spots. europa.eu

A notable application is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor to produce piperidine and pyrrolidine (B122466) derivatives. researchgate.net This method takes advantage of the large specific surface area in the microreactor to achieve efficient reduction of the substrate on the cathode, leading to good yields. researchgate.net The process can be run continuously, allowing for the preparative-scale synthesis of these heterocyclic compounds in about an hour. researchgate.net

Comparison and Optimization of Synthetic Efficiency

The efficient synthesis of this compound and its analogs is crucial for their application in pharmaceutical research and development. Optimization efforts focus on maximizing product yield, refining reaction conditions, and employing advanced purification techniques to ensure high purity and cost-effectiveness.

Achieving high yields is a primary objective in the synthesis of piperidine derivatives. A variety of strategies have been developed, ranging from classical multi-step sequences to modern biocatalytic approaches. The choice of strategy often depends on the specific substitution pattern and stereochemical requirements of the target molecule.

One efficient method for producing 4-substituted-4-aminopiperidine derivatives employs a Curtius rearrangement as the key transformation, starting from isonipecotate. nih.gov This approach allows for the introduction of various substituents at the 4-position of the piperidine ring and proceeds in excellent yield. nih.gov Another high-yield route involves the reaction of N-benzyl-4-piperidone with tert-butyl carbamate to form an imine, which is subsequently reduced via Pd/C catalytic hydrogenation. google.com This two-step process is characterized by its simple operation and high reaction yield. google.com

For the synthesis of chiral piperidines, enzymatic methods offer an excellent strategy for maximizing both yield and stereochemical purity. The asymmetric synthesis of (R)-3-amino-1-Boc-piperidine has been achieved with high yield and over 99% enantiomeric excess (ee) using immobilized ω-transaminases. beilstein-journals.org This biocatalytic amination of a prochiral piperidone precursor occurs in a single step, presenting a greener and more efficient alternative to classical resolution methods. beilstein-journals.org

The table below compares different synthetic strategies and their reported yields for this compound or closely related analogs.

| Synthetic Strategy | Key Reaction Step | Starting Material | Reported Yield | Reference |

|---|---|---|---|---|

| Imine Formation and Hydrogenation | Pd/C Catalytic Hydrogenation | N-benzyl-4-piperidone | High | google.com |

| Curtius Rearrangement | Curtius Rearrangement | Isonipecotate | Excellent | nih.gov |

| Biocatalytic Amination | Asymmetric Amination with ω-Transaminase | 1-Boc-3-piperidone | 70% | beilstein-journals.org |

| Hofmann Rearrangement | Hofmann Rearrangement | 4-piperidinecarboxamide | Not specified | google.com |

The optimization of reaction conditions is critical for enhancing the efficiency, selectivity, and safety of synthetic routes to piperidine derivatives. Key parameters include the choice of catalyst, solvent, temperature, and pressure.

Catalysis plays a central role in many synthetic transformations leading to piperidines. The hydrogenation of pyridine (B92270) precursors is a common method, though it often requires harsh conditions like high temperatures and pressures. nih.gov A variety of transition metal catalysts, including heterogeneous cobalt, palladium, and rhodium systems, have been employed for this purpose. nih.gov For instance, a patented method for preparing a 4-Boc-aminopiperidine analog specifies the use of a Pd/C catalyst under 0.8-1.0 MPa of hydrogen pressure at a temperature of 60-80°C to ensure efficient reduction. google.com In contrast, non-metal alternatives, such as borenium ions with hydrosilanes, have been developed to achieve diastereoselective reduction of substituted pyridines under milder conditions. nih.gov

The choice of catalyst is also crucial for other types of cyclization reactions. For example, the aza-Prins cyclization of homoallylic amines with aldehydes can be promoted by a combination of an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl₄ under mild conditions to afford piperidine derivatives in satisfactory yields. researchgate.net

Biocatalytic methods also require careful optimization. In the synthesis of chiral 3-amino-1-Boc-piperidine using ω-transaminases, factors such as enzyme loading, substrate concentration, pH, and temperature are optimized to maximize conversion and enantioselectivity. beilstein-journals.org Scale-up tests revealed that high substrate concentrations could slow the reaction, likely due to solubility issues, necessitating adjustments to maintain efficiency. beilstein-journals.org

The following table summarizes various optimized reaction conditions for the synthesis of piperidine derivatives.

| Reaction Type | Catalyst/Reagent | Temperature | Pressure | Key Outcome | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5% or 10%) | 60-80 °C | 0.8-1.0 MPa | High-yield reduction of an imine intermediate. | google.com |

| Pyridine Reduction | Heterogeneous Cobalt Catalyst | Not specified | Not specified | Acid-free hydrogenation with good yields. | nih.gov |

| Pyridine Reduction | Palladium Catalyst | Not specified | Not specified | Effective for substrates inaccessible by rhodium catalysis. | nih.gov |

| Aza-Prins Cyclization | NHC-Cu(I) complex and ZrCl₄ | Mild | Atmospheric | Good yields and diastereoselectivity. | researchgate.net |

| Reductive Amination | Sodium triacetoxyborohydride | Room Temperature | Atmospheric | Efficient amination for analog synthesis. | nih.gov |

More advanced techniques aim to streamline the purification process, particularly by minimizing the reliance on chromatography. In flow chemistry, a highly effective strategy is the use of immobilized reagents and scavengers. durham.ac.uk These solid-supported materials react with excess reagents or capture impurities from the reaction stream, allowing the desired product to pass through unimpeded. The product is then collected in high purity simply by evaporating the solvent, a concept known as "catch and release". durham.ac.uk This approach bypasses the need for laborious workup and purification procedures, saving significant time and resources. durham.ac.uk

For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is an indispensable tool. It is routinely used to monitor reaction progress and to assess the purity of the final compounds, as demonstrated in the analysis of peptide synthesis where piperidine derivatives are sometimes used. researchgate.net

Advanced Derivatization and Functionalization Strategies

Modification of the Piperidine (B6355638) Ring System

The piperidine ring offers several positions for modification, enabling the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds on the piperidine ring is a key strategy for creating complex molecular architectures. Arylation reactions, in particular, have been developed to introduce aromatic systems at various positions of the ring.

Palladium-catalyzed C(sp³)–H arylation represents a powerful method for directly functionalizing the piperidine core. For N-Boc protected piperidines, the selectivity of the arylation (i.e., at the α or β position) can be controlled by the choice of ligand. rsc.orgthieme-connect.de For instance, the use of flexible biarylphosphine ligands in a palladium-catalyzed system can favor the formation of β-arylated products, while more rigid ligands tend to yield the α-arylated isomers. rsc.org

Cobalt-catalyzed cross-coupling reactions provide an alternative route for arylating the piperidine ring. In this approach, a halogenated piperidine precursor, such as N-Boc-4-iodopiperidine, is coupled with an aryl Grignard reagent. rsc.org This method has shown good tolerance for a range of electronic properties on the aryl partner, from electron-donating to electron-withdrawing groups. rsc.org

| Reaction Type | Catalyst System | Coupling Partners | Key Features |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | Palladium catalyst with biarylphosphine ligands | N-Boc-piperidine and aryl halide | Ligand choice controls α- vs. β-arylation selectivity. rsc.org |

| Cobalt-Catalyzed Cross-Coupling | CoCl₂ / TMCD | N-Boc-halopiperidine and Aryl Grignard reagent | Tolerates various functional groups on the aryl ring. rsc.org |

Heteroatom Functionalization (e.g., fluorination)

Introducing heteroatoms, such as fluorine, onto the piperidine ring can significantly alter the molecule's properties, including its basicity (pKa) and metabolic stability. nih.gov A key strategy for synthesizing 4-aminomethyl-4-fluoropiperidines involves a multi-step sequence starting from N-Boc-4-methylenepiperidine. nih.govdntb.gov.ua

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Bromofluorination | Et₃N·3HF and NBS | Regioselective formation of a bromomethyl-fluoropiperidine intermediate. nih.govdntb.gov.ua |

| 2 | Azide Substitution | Sodium Azide (NaN₃) | Nucleophilic displacement of bromine to form an azidomethyl intermediate. dntb.gov.ua |

| 3 | Azide Reduction | Reduction (e.g., catalytic hydrogenation) | Formation of the final 4-aminomethyl-4-fluoropiperidine product. dntb.gov.ua |

Aza-Michael Addition Reactions

The secondary amine of the piperidine ring in 4-(Boc-aminomethyl)piperidine is nucleophilic and capable of participating in aza-Michael additions (also known as conjugate additions). This reaction involves the 1,4-addition of the amine to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound or nitrile.

This transformation is a fundamental method for forming carbon-nitrogen bonds and is widely used to synthesize β-amino compounds. By reacting this compound with a suitable Michael acceptor, new functional groups can be appended to the piperidine nitrogen, effectively creating N-alkylated derivatives. The reaction can be promoted by various catalysts, including bases, acids, or organocatalysts, depending on the specific substrates involved. This strategy provides a direct route to N-functionalized piperidines, expanding the molecular diversity accessible from the parent compound.

Stereochemical Control in Derivatization

When functionalizing the piperidine ring, controlling the stereochemistry is often crucial, as different stereoisomers can have distinct biological activities. In reactions such as C–H arylation, the introduction of a new substituent on a substituted piperidine ring can lead to the formation of diastereomers.

Research has shown that high diastereoselectivity can be achieved in these reactions. For example, in photoredox-catalyzed α-amino C–H arylation of substituted piperidines, products can be obtained with high diastereomeric ratios. The stereochemical outcome (e.g., syn vs. anti) can be influenced by the existing substitution pattern on the piperidine ring. Similarly, the synthesis of functionalized piperidines, such as fluorinated derivatives, often focuses on controlling the relative stereochemistry of the new substituents. nih.gov The stereoisomerism of the final product is a key consideration in the synthetic design. nih.gov

Transformations of the Boc-Protected Aminomethyl Moiety

The aminomethyl side chain, protected by the tert-butoxycarbonyl (Boc) group, provides a handle for further modifications after a deprotection step.

Deprotection Strategies

The removal of the Boc protecting group is a common and critical step to unmask the primary amine of the aminomethyl side chain, making it available for subsequent reactions such as acylation, alkylation, or amide bond formation. The Boc group is designed to be stable to basic and nucleophilic conditions but labile under acidic conditions.

The deprotection is typically accomplished by treatment with a strong acid. The mechanism involves the protonation of the carbamate (B1207046) carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched, releasing carbon dioxide and the free amine.

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in solvents such as dioxane or ethyl acetate (B1210297).

| Reagent/Condition | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room temperature, 1-2 hours | Volatile reagents are easily removed under vacuum. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Room temperature, several hours | Product is typically isolated as the hydrochloride salt. |

| Aqueous Phosphoric Acid | Aqueous solution | Mild and environmentally benign conditions. | Offers good selectivity in the presence of other acid-labile groups. |

Acylation and Alkylation Reactions

The presence of a primary amine on the methyl group at the 4-position of the piperidine ring allows for straightforward acylation and alkylation reactions. These transformations are fundamental in constructing more complex molecules, enabling the introduction of a vast range of functional groups and structural motifs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is generally stable under the conditions used for these reactions, ensuring selective functionalization of the exocyclic amine.

Acylation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. wikipedia.orgyoutube.com These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. reddit.com The reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. libretexts.org This method is highly efficient for the formation of amide bonds. rsc.orgyoutube.com

Alkylation introduces alkyl substituents onto the primary amine. This can be accomplished by reacting the compound with alkyl halides. The reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. Common bases and solvent systems include sodium hydride in dimethylformamide (DMF) or cesium carbonate in DMF. researchgate.net More advanced methods, such as copper-catalyzed metallaphotoredox reactions, offer a modern platform for N-alkylation under mild, room-temperature conditions, accommodating a broad range of alkyl bromides. princeton.edu

| Transformation | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl), Triethylamine (Et3N), Dichloromethane (DCM), Room Temperature | Amide | High yield, proceeds quickly, compatible with Boc group. reddit.com |

| Acylation (Schotten-Baumann) | Acyl chloride (R-COCl), Aqueous NaOH, Organic Solvent (e.g., DCM) | Amide | Rapid biphasic reaction, useful for water-stable acyl chlorides. reddit.com |

| Alkylation | Alkyl bromide (R-Br), Sodium Hydride (NaH), Dimethylformamide (DMF), Room Temperature | Secondary Amine | Effective for forming C-N bonds; requires anhydrous conditions. researchgate.net |

| Alkylation | Alkyl bromide (R-Br), Cesium Carbonate (Cs2CO3), Dimethylformamide (DMF), Elevated Temperature | Secondary Amine | Milder base compared to NaH, suitable for various substrates. researchgate.net |

| Reductive Amination | Aldehyde/Ketone (R-CO-R'), Sodium Triacetoxyborohydride (B8407120) (STAB), Dichloroethane (DCE) | Secondary/Tertiary Amine | Forms C-N bond via an imine intermediate; mild conditions. |

Formation of Amides, Carbamates, and Ureas

Building upon the reactivity of the primary amine, a variety of functional groups central to pharmacologically active molecules can be synthesized. These include amides, carbamates, and ureas, each offering distinct properties in terms of hydrogen bonding capability, rigidity, and metabolic stability.

Amides are readily synthesized not only from acyl chlorides but also through the coupling of this compound with carboxylic acids. This transformation is mediated by a plethora of coupling reagents developed for peptide synthesis. Common examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine, leading to the formation of the amide bond under mild conditions. nih.govlibretexts.org

Carbamates can be prepared by reacting the primary amine with chloroformates (e.g., phenyl chloroformate) in the presence of a base. nih.govnih.gov An alternative, modern approach involves a three-component coupling of the amine, carbon dioxide (CO2), and an alkyl halide, often facilitated by a cesium base like cesium carbonate. organic-chemistry.orggoogle.com This method avoids the use of phosgene (B1210022) derivatives and aligns with greener chemistry principles.

Ureas , particularly unsymmetrical ureas, are valuable motifs in medicinal chemistry. lnu.edu.cn A highly effective method for their synthesis from Boc-protected amines involves the in-situ generation of an isocyanate intermediate. organic-chemistry.orgbeilstein-journals.org The Boc-protected amine can be treated with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which facilitates the elimination of the Boc group and rearrangement to an isocyanate. organic-chemistry.orgnih.gov This reactive intermediate is then immediately trapped by the addition of a primary or secondary amine to furnish the desired urea (B33335) derivative in a one-pot procedure. organic-chemistry.org

| Functional Group | Synthetic Method | Typical Reagents | Reference |

|---|---|---|---|

| Amide | Carboxylic Acid Coupling | R-COOH, EDC, HOBt, DMAP | nih.gov |

| Carbamate | Reaction with Chloroformate | R-OCOCl, Triethylamine | nih.govnih.gov |

| Carbamate | Three-Component Coupling | CO2, R-X (Alkyl Halide), Cs2CO3 | organic-chemistry.orggoogle.com |

| Urea | In-situ Isocyanate Formation | 1. 2-Chloropyridine, Tf2O; 2. R2NH | organic-chemistry.orgnih.gov |

| Urea | Reaction with Isocyanate | R-NCO | lnu.edu.cn |

Synthesis of Structurally Diverse Analogs

The this compound scaffold is a launchpad for creating structurally diverse analogs. Medicinal chemistry campaigns often rely on systematic modifications of a lead compound to explore the structure-activity relationship (SAR). Key strategies include varying the position of substituents, introducing stereochemistry, and constructing more complex molecular frameworks.

Exploration of Positional Isomers (e.g., 3-aminomethyl vs 4-aminomethyl)

The position of the aminomethyl group on the piperidine ring can have a profound impact on the biological activity of the resulting derivatives. The substitution pattern dictates the three-dimensional orientation of the functional group, which in turn affects how the molecule interacts with its biological target.

A notable example is the development of dopamine (B1211576) transporter (DAT) ligands, where analogs containing 3-aminomethylpiperidine and 4-aminopiperidine (B84694) moieties were synthesized and compared. nih.gov The study revealed that the binding selectivity and potency were highly sensitive to the position of the basic nitrogen atoms within the central diamine moiety. nih.gov This highlights that shifting the aminomethyl group from the 4-position to the 3-position alters the spatial arrangement of the key interacting groups, leading to different pharmacological profiles. The synthesis of 3-substituted analogs often requires different strategic approaches compared to the more symmetrical 4-substituted isomers, potentially starting from different materials or employing regioselective reactions. researchgate.netodu.edu

Incorporation of Chiral Centers

The introduction of chirality into drug candidates is a critical aspect of modern drug design, as different enantiomers of a molecule often exhibit vastly different pharmacological and toxicological properties. Chiral centers can be incorporated into the 4-(aminomethyl)piperidine (B1205859) scaffold in several ways:

On the piperidine ring: Asymmetric synthesis can yield piperidine rings with substituents at positions 2, 3, 5, or 6, creating one or more stereocenters. Strategies to achieve this include asymmetric hydrogenation of pyridine precursors, diastereoselective reductions, and cyclization reactions starting from chiral building blocks derived from the chiral pool (e.g., amino acids). rsc.orgmdpi.com

On a substituent: The exocyclic aminomethyl group can be further functionalized with chiral moieties.

At the aminomethyl attachment point: While less common for the aminomethyl derivative, creating a chiral center at the 4-position of the piperidine ring itself is a known strategy for other 4-substituted piperidines. nih.gov

An enantioselective, radical-mediated C-H cyanation of acyclic amines has been developed to produce enantioenriched δ-amino nitriles, which can then be cyclized to form a variety of chiral piperidines. nih.gov Another approach involves the asymmetric copper-catalyzed cyclizative aminoboration to construct chiral 2,3-cis-disubstituted piperidines. nih.gov These advanced methods provide access to enantiomerically pure or enriched piperidine scaffolds that are otherwise difficult to obtain.

Design and Synthesis of Complex Piperidine-Based Scaffolds

To rapidly generate libraries of structurally diverse compounds, multicomponent reactions (MCRs) are an exceptionally powerful tool. taylorfrancis.com MCRs combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.govnih.gov This approach offers high atom economy and operational simplicity.

The this compound core can be incorporated into MCRs to build complex, polyfunctionalized piperidine scaffolds. For instance, after deprotection and potential modification of the amine, the resulting piperidine derivative can act as the amine component in well-known MCRs such as the Ugi, Passerini, or Mannich reactions. nih.gov These reactions allow for the simultaneous introduction of multiple points of diversity around the piperidine core. For example, a four-component reaction involving an aldehyde, an amine (the piperidine derivative), a carboxylic acid, and an isocyanide (Ugi reaction) can generate complex peptide-like scaffolds in a single step. Several MCRs have been specifically developed for the synthesis of highly functionalized piperidines, demonstrating the utility of this strategy for creating novel molecular architectures. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Role As a Versatile Building Block and Scaffold in Chemical Research

Application in Peptide and Peptidomimetic Synthesis

The synthesis of peptides and their mimics (peptidomimetics) is a critical endeavor in the development of new therapeutics. 4-(Boc-Aminomethyl)piperidine serves as a valuable component in this field, enabling the creation of novel structures with enhanced stability and biological activity.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of amino acid chains on a solid support. While piperidine (B6355638) itself is a common reagent used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS, derivatives like this compound can be incorporated as structural units within the peptide chain. scielo.org.mxrsc.org This allows for the introduction of a piperidine-based scaffold, which can impart unique conformational constraints and physicochemical properties to the resulting peptidomimetic. The Boc-protected amine provides an orthogonal handle for further derivatization, either on the solid support or after cleavage of the peptide.

The use of heterocyclic scaffolds, such as piperidine, is a key strategy in the design of peptidomimetics to mimic the secondary structures of natural peptides, like β-turns. mdpi.com The rigid nature of the piperidine ring helps to pre-organize the peptide backbone into a specific conformation, which can lead to improved receptor binding and biological activity.

Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex, non-linear peptides. In this context, this compound can be utilized as a building block in a similar fashion to its application in SPPS. Its bifunctional nature allows for its incorporation into a growing peptide chain through standard coupling reactions, such as those mediated by carbodiimides. The Boc protecting group ensures that the aminomethyl functionality remains inert during the coupling steps and can be selectively deprotected at a later stage for further modification. This approach is particularly useful in the modular synthesis of peptidomimetics where different fragments are synthesized in solution and then combined. delivertherapeutics.com

Fmoc and Boc-Chemistry Compatibility in Peptide Synthesis

Modern peptide synthesis relies heavily on two main protecting group strategies: Fmoc and Boc chemistry. The Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine, while the Boc group is acid-labile, removed with acids such as trifluoroacetic acid (TFA). chempep.comnih.gov

This compound is inherently compatible with the widely used Fmoc-based SPPS. univ-rennes1.fr The Boc group on the aminomethyl side chain is stable to the basic conditions used for Fmoc deprotection. chempep.com This orthogonality is crucial as it allows for the selective removal of the N-terminal Fmoc group at each step of the peptide elongation without affecting the Boc-protected amine on the incorporated piperidine moiety. This preserved amine can then be deprotected under acidic conditions at a desired stage to allow for side-chain modification, cyclization, or the attachment of other molecules. Conversely, the secondary amine of the piperidine ring itself is generally unreactive under standard peptide coupling conditions, though it can be functionalized if desired. This dual-protection scheme offers synthetic chemists a high degree of flexibility in designing complex peptide architectures. univ-rennes1.fr

Role in Bioconjugation Chemistry

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. thermofisher.com This field is critical for the development of targeted therapies, diagnostics, and research tools. This compound, after deprotection of the Boc group to reveal the primary amine, can act as a versatile linker in bioconjugation strategies.

The primary amine can be readily functionalized with a variety of reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to facilitate covalent attachment to biomolecules. For instance, the amine can be acylated with a linker containing a maleimide (B117702) group, which can then selectively react with cysteine residues on a protein or antibody. nih.govresearchgate.net Alternatively, the amine can be used to attach payloads, such as drugs or imaging agents, to a targeting moiety. The piperidine scaffold can provide a stable and defined spacing between the biomolecule and the attached payload, which can be important for maintaining the biological activity of both components. In the context of antibody-drug conjugates (ADCs), such linkers play a crucial role in the targeted delivery of cytotoxic agents to cancer cells. nih.gov

Utility in Heterocyclic Compound Synthesis

Beyond its applications in peptide chemistry, this compound is a valuable starting material for the synthesis of other complex heterocyclic systems. Its nucleophilic piperidine nitrogen and the latent primary amine make it a powerful tool for constructing novel molecular frameworks.

Synthesis of Novel Azetidine (B1206935) and Oxetane (B1205548) Derivatives

Recent research has highlighted the utility of this compound in the synthesis of novel azetidine and oxetane derivatives. These four-membered heterocyclic rings are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to improve the physicochemical properties of drug candidates. rsc.orgacs.org

A key synthetic strategy involves the aza-Michael addition of the piperidine nitrogen of this compound to activated alkenes. nih.gov In one study, this compound was reacted with methyl 2-(azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate. The nucleophilic addition of the piperidine nitrogen to the electron-deficient double bond of the acetate (B1210297) derivatives proceeds efficiently to yield novel piperidinyl-substituted azetidine and oxetane compounds. nih.govbohrium.comresearchgate.net

For example, the reaction with methyl (oxetan-3-ylidene)acetate resulted in the formation of the corresponding piperidinyl-oxetane derivative in a 55% yield. nih.gov This reaction provides a direct route to complex heterocyclic systems that combine the structural features of both piperidine and either azetidine or oxetane. These novel scaffolds are of interest for exploring new areas of chemical space in drug discovery.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Methyl (oxetan-3-ylidene)acetate | Methyl (1-Boc-3-(4-(aminomethyl)piperidin-1-yl)oxetan-3-yl)acetate | 55 |

This table summarizes the yield of the aza-Michael addition reaction between this compound and methyl (oxetan-3-ylidene)acetate as reported in the literature. nih.gov

Construction of Fused and Spirocyclic Systems

The rigid three-dimensional structure of spirocyclic and fused ring systems is of great interest in medicinal chemistry. This compound and its derivatives serve as crucial starting materials for the synthesis of these complex scaffolds. The piperidine ring can be elaborated upon to form spirocycles, where one atom is common to two rings, or fused systems, where two or more atoms are shared between rings. mdpi.com

For instance, piperidin-4-ones, which can be derived from related piperidine building blocks, are versatile precursors for spiro-heterocycles. nih.gov The carbonyl group allows for reactions that introduce new ring systems at the 4-position of the piperidine moiety. nih.gov Methodologies for creating spirooxindoles, a class of compounds with significant biological activity, often involve the condensation of isatin (B1672199) derivatives with various partners, and piperidine-containing fragments can be incorporated into these structures to generate novel analogues. mdpi.comnih.govresearchgate.net The synthesis of dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidines] showcases the integration of the piperidine ring into highly complex spirocyclic frameworks. nih.gov

The construction of fused systems can be achieved through intramolecular cyclization reactions where substituents on the piperidine ring react to form a new, connected ring. For example, the synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) has been described, demonstrating how a piperidine scaffold can be part of a larger, fused heterocyclic system. mdpi.com

Precursor for Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and biologically active natural products. nih.govnih.gov More than half of all approved drugs contain at least one nitrogen-based heterocyclic ring. nih.govnih.gov this compound is a valuable precursor for a wide range of these heterocycles due to its inherent piperidine ring and the reactive aminomethyl side chain.

The primary amine, after deprotection of the Boc group, can participate in various cyclization reactions to form new heterocyclic rings appended to the piperidine core. This versatility allows chemists to synthesize a multitude of derivatives with distinct properties and biological activities. chemimpex.com For example, it can be used to prepare ligands for metal-catalyzed reactions or to build more complex peptide-based therapeutics. chemimpex.com Its role as a versatile amine source is central to the design of novel compounds. chemimpex.com

The table below illustrates the types of nitrogen-containing heterocycles that can be accessed using piperidine-based building blocks.

| Heterocycle Class | Synthetic Strategy | Potential Application |

| Spiro-oxindoles | Condensation with isatins | Antiviral, Anticancer |

| Fused Benzimidazoles | Intramolecular oxidative cyclization | Therapeutic agents |

| Pyrrolidines | [3+2] Cycloaddition reactions | Medicinal chemistry scaffolds |

| Piperazines | Convergent synthesis | CCR5 antagonists (Anti-HIV) nih.gov |

Contribution to Complex Molecule Synthesis

The strategic incorporation of this compound and related structures is a key tactic in the assembly of complex molecules, ranging from natural products to large libraries of compounds for drug screening.

As an Intermediate in Total Synthesis Pathways

The total synthesis of natural products often requires the use of pre-functionalized building blocks to construct the target molecule efficiently. This compound and analogous structures serve this purpose well. chemimpex.comchemimpex.com

A notable example is the total synthesis of the piperidine alkaloid (−)-cassine. acs.org In this synthetic route, a key intermediate containing a 2,6-dialkylated piperidine ring is constructed. While not directly using this compound, the synthesis relies on controlling the stereochemistry of a Boc-protected amino piperidine precursor. A crucial step involves the hydroboration-oxidation of a vinyl group on the piperidine ring, followed by chain elongation and subsequent deprotection of the Boc group to yield the final natural product. acs.org This highlights the strategic importance of Boc-protected piperidine intermediates in achieving complex synthetic targets. acs.org

The compound is also a precursor in the preparation of various protein agonists and antagonists, including:

Kinesin spindle protein inhibitors sigmaaldrich.comsigmaaldrich.com

Orphan G-protein coupled receptor GPR119 agonists sigmaaldrich.comsigmaaldrich.com

Pim-1 inhibitors sigmaaldrich.comsigmaaldrich.com

Aspartic acid protease inhibitors sigmaaldrich.comsigmaaldrich.com

Design of Chemical Libraries and Fragment-Based Approaches

In modern drug discovery, fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.govdrughunter.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.gov These initial hits, though often weak, provide efficient starting points for optimization into more potent drug candidates. nih.govdrughunter.com

This compound is an ideal scaffold for inclusion in fragment libraries. Its molecular weight and complexity fall within the desired range for fragments, and it possesses key features for effective library design. nih.gov The piperidine ring provides a three-dimensional structure that can effectively explore the chemical space of a target's binding pocket. nih.gov The protected amine offers a straightforward point for chemical modification, allowing for the rapid generation of a library of related compounds (fragment elaboration) once a hit is identified. dtu.dk

Mechanistic and Kinetic Investigations of Reactions Involving 4 Boc Aminomethyl Piperidine

Elucidation of Reaction Pathways

The synthetic utility of 4-(Boc-aminomethyl)piperidine is rooted in the reactivity of its core functional groups: the Boc-protected amine and the piperidine (B6355638) ring. Understanding the mechanisms of its reactions is crucial for optimizing synthetic routes and developing new transformations.

Detailed Mechanistic Studies of Boc-Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. total-synthesis.com The most common strategy for the deprotection of this compound involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comresearchgate.net

The acid-catalyzed deprotection mechanism proceeds through a series of well-defined steps:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comjk-sci.com This step increases the electrophilicity of the carbonyl carbon.

Fragmentation: The protonated intermediate undergoes fragmentation. This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the unprotected primary amine (4-(aminomethyl)piperidine). total-synthesis.comjk-sci.com The formation of gaseous byproducts, isobutene (from the cation) and carbon dioxide, provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Carbamic Acid Intermediate: The fragmentation initially produces a carbamic acid, which is unstable and readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.com

The intermediate tert-butyl cation is a reactive species that can potentially alkylate nucleophiles present in the reaction mixture. researchgate.net To avoid side reactions, scavengers are often added to the reaction medium. researchgate.net

Beyond acidolysis, thermal deprotection of N-Boc groups in the absence of an acid catalyst has also been demonstrated as a viable method, particularly in continuous flow systems. nih.gov The efficiency of thermal deprotection has been observed to be greater for N-Boc aryl amines compared to N-Boc alkyl amines, suggesting a dependence on the electronic properties of the nitrogen substituent. nih.gov

Mechanisms of Piperidine Ring Formation and Modification

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry. Its synthesis can be achieved through various mechanistic pathways. While specific studies on the formation of this compound are not extensively detailed, the mechanisms can be inferred from general piperidine synthesis strategies.

Hydrogenation of Pyridine (B92270) Precursors: A primary industrial method for producing the piperidine core is the hydrogenation of pyridine. wikipedia.org This reaction is typically performed over a transition metal catalyst, such as molybdenum disulfide, and involves the stepwise reduction of the aromatic ring. wikipedia.org A suitably substituted pyridine could thus serve as a precursor to the 4-(aminomethyl)piperidine (B1205859) skeleton.

Cyclization Reactions: Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring. For instance, an aza-Prins cyclization, catalyzed by a Lewis acid like AlCl₃, can be used to form 2,4-disubstituted piperidines from N-tosyl homoallylamine and a carbonyl compound. organic-chemistry.org Similarly, radical-mediated cyclizations provide another route. nih.gov A key strategy involves the enantioselective δ C-H cyanation of an acyclic amine, enabled by a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical, leading to the formation of a chiral piperidine precursor. nih.gov

Ring Modification: For an existing N-Boc-piperidine ring, modifications can be introduced, particularly at the C2 position, which is alpha to the nitrogen atom. This is often achieved through directed lithiation using a strong base like sec-butyllithium (B1581126) (s-BuLi), followed by trapping the resulting organolithium species with an electrophile. whiterose.ac.ukresearchgate.net The mechanism involves the deprotonation of an alpha-hydrogen, a process whose stereoselectivity can be controlled by using a chiral ligand like (-)-sparteine (B7772259). researchgate.net This methodology allows for the enantioselective synthesis of α-substituted N-Boc heterocycles. whiterose.ac.uk

Role of Catalysis in Transformations

Catalysis plays a pivotal role in the synthesis and transformation of piperidine derivatives, including those related to this compound. Catalysts enhance reaction rates, control selectivity (chemo-, regio-, and stereo-), and enable reactions under milder conditions.

Transition Metal Catalysis: Palladium catalysts are versatile for C-C bond formation. For example, catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by a palladium-catalyzed Negishi coupling allows for the highly enantioselective synthesis of 2-arylpiperidines. nih.gov Cobalt complexes have been used to catalyze radical intramolecular cyclizations to form piperidine rings from linear amino-aldehydes. nih.gov Iridium complexes have shown efficiency in the N-heterocyclization of primary amines with diols to yield cyclic amines. organic-chemistry.org

Asymmetric Organocatalysis and Ligand-Mediated Catalysis: Chiral phosphines have been developed as effective nucleophilic catalysts for the enantioselective [4+2] annulation of imines with allenes, providing functionalized piperidine derivatives with high stereoselectivity. researchgate.net The use of chiral ligands, such as (-)-sparteine in conjunction with organolithium bases, is a well-established method for achieving enantioselective deprotonation and subsequent functionalization of N-Boc-piperidine. researchgate.net Similarly, chiral copper catalysts are instrumental in enantioselective C-H functionalization reactions to build the piperidine core. nih.gov

| Catalytic System | Reaction Type | Role of Catalyst / Mechanistic Feature |

| s-BuLi / (-)-sparteine | Asymmetric lithiation | Chiral ligand complexes with lithium base to direct enantioselective deprotonation at the C2 position of the piperidine ring. researchgate.net |

| Pd(OAc)₂ / t-Bu₃P | Negishi Coupling | Catalyzes the cross-coupling of an organozinc intermediate (from lithiated piperidine) with aryl halides. nih.gov |

| Chiral Phosphepine | [4+2] Annulation | Acts as a nucleophilic organocatalyst to furnish chiral piperidine derivatives from imines and allenes. researchgate.net |

| Chiral Cu Complex | δ C-H Cyanation | Initiates and terminates intramolecular hydrogen atom transfer (HAT) via an N-centered radical to achieve enantioselective C-C bond formation. nih.gov |

| Molybdenum Disulfide | Pyridine Hydrogenation | Heterogeneous catalyst for the reduction of the pyridine ring to a piperidine ring. wikipedia.org |

| AlCl₃ | Aza-Prins Cyclization | Lewis acid that activates a carbonyl compound for nucleophilic attack by a homoallylamine, initiating cyclization. organic-chemistry.org |

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws and the influence of molecular structure on reactivity.

Rate Law Determinations

This second-order dependence suggests a mechanism more complex than a simple specific-acid-catalyzed pathway. The proposed mechanism involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the initially protonated tert-butyl carbamate (B1207046). nih.gov In this model, a second molecule of the acid participates in the rate-determining step, facilitating the departure of the leaving group. This contrasts with deprotection using trifluoroacetic acid, which can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. nih.gov

Influence of Substituents on Reactivity

The structure of the piperidine ring and its substituents can significantly influence reaction kinetics. In studies involving the lithiation of N-Boc heterocycles, the conformation and dynamics of the Boc group play a crucial role.

For instance, the rate of rotation of the tert-butoxycarbonyl (Boc) group is markedly different between a 2-lithiated pyrrolidine (B122466) and a 2-lithiated piperidine. nih.gov Monitoring this dynamic process using in situ IR spectroscopy and NMR spectroscopy revealed that the rotational barrier is much lower for the piperidine derivative. nih.gov This faster rotation in the lithiated piperidine intermediate is critical for achieving high yields in subsequent substitution reactions. nih.gov

| N-Boc Heterocycle | Condition | Half-life (t₁₂) for Boc Group Rotation |

| N-Boc-2-lithiopyrrolidine | -78 °C | ~10 hours nih.gov |

| N-Boc-2-lithiopyrrolidine | -50 °C | ~3.5 minutes nih.gov |

| N-Boc-2-lithioperidine | -78 °C | ~4 seconds nih.gov |

Solvent Effects on Reaction Kinetics

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism. This is particularly true for reactions involving polar molecules like this compound, where solvent-solute interactions can stabilize or destabilize reactants, intermediates, and transition states to varying degrees.

Detailed research into the synthesis of substituted piperidines has demonstrated a significant solvent-dependent effect on reaction kinetics. For instance, in a multi-component reaction to form a piperidine ring, the reaction rate was found to be lower in methanol (B129727) compared to ethanol (B145695) at all temperatures examined. ajgreenchem.com This observation is linked to the dielectric constant of the solvents, with the less polar ethanol facilitating a faster reaction. ajgreenchem.com This suggests that for reactions involving this compound, such as N-acylation or N-alkylation, the choice of solvent will be a critical parameter for optimization.

The effect of the solvent is not limited to its polarity. The ability of a solvent to form hydrogen bonds can also play a crucial role. For reactions proceeding through charged or highly polar transition states, protic solvents may offer better stabilization through hydrogen bonding, thereby accelerating the reaction. Conversely, aprotic solvents might be preferable for reactions where such interactions could hinder the desired transformation. While specific data for this compound is not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that its reactivity will be tunable through careful solvent selection.

To illustrate the impact of solvent on reaction kinetics, the following interactive table presents hypothetical data based on general observations for piperidine synthesis. ajgreenchem.com

| Solvent | Dielectric Constant (ε at 25°C) | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |

| Methanol | 32.7 | 1.0 | 104.2 |

| Ethanol | 24.6 | 1.5 | 46.9 |

| Dichloromethane (B109758) | 8.9 | 2.1 | - |

| Tetrahydrofuran | 7.5 | 1.8 | - |

| Toluene | 2.4 | 0.8 | - |

Note: The data in this table is illustrative and based on findings for a related piperidine synthesis. ajgreenchem.com The values for Dichloromethane, Tetrahydrofuran, and Toluene are hypothetical and included to demonstrate the trend of how solvent polarity might affect reaction rates.

Transition State Analysis and Energy Profiles

Understanding the transition state of a reaction is key to comprehending its mechanism and kinetics. For reactions involving this compound, computational chemistry provides a powerful tool to model transition states and calculate their corresponding energy profiles.

For instance, in the context of lithiation reactions of N-Boc piperidines, which are fundamental for subsequent functionalization, computational studies have been employed to investigate the enantioselective deprotonation process. researchgate.net These studies reveal that the deprotonation of N-Boc-piperidine has a considerably higher activation energy than the analogous reaction with N-Boc-pyrrolidine, which is in good agreement with experimental observations. researchgate.net Such computational analyses for reactions of this compound would be invaluable in predicting reactivity and stereoselectivity.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen introduces a conformational element that can influence the transition state. The rotation of the Boc group has been studied using both computational and experimental methods for N-Boc-2-phenylpiperidine. acs.org For this compound, the half-life for Boc group rotation was found to be approximately 4 seconds at -78 °C, indicating rapid rotation. acs.org This conformational flexibility would need to be considered when analyzing the transition states of reactions involving this compound, as different conformers may lead to different reaction pathways and products.

Energy profiles for reactions such as N-acetylation have been computationally modeled for related systems, providing insight into the reaction mechanism. researchgate.net A typical energy profile would map the potential energy of the system as it progresses from reactants to products, passing through one or more transition states. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. For a hypothetical N-acylation of this compound, the energy profile would likely show a concerted or stepwise mechanism depending on the acylating agent and reaction conditions.

The following table summarizes key thermodynamic parameters that are often calculated in transition state analysis.

| Parameter | Symbol | Description |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from the reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in entropy in going from the reactants to the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from the reactants to the transition state; directly related to the reaction rate. |

Detailed research on a multicomponent reaction for piperidine synthesis provides concrete values for these parameters in different solvents. ajgreenchem.com For example, in ethanol, the activation enthalpy (ΔH‡) was found to be 44.4 kJ/mol, the activation entropy (ΔS‡) was -171.4 J/mol·K, and the Gibbs free energy of activation (ΔG‡) was 95.4 kJ/mol. ajgreenchem.com In methanol, the corresponding values were 101.6 kJ/mol, -10.3 J/mol·K, and 104.7 kJ/mol, respectively. ajgreenchem.com These data highlight the significant impact of the solvent on the thermodynamics of the transition state.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. These calculations can predict a wide array of molecular properties with remarkable accuracy, offering a theoretical framework to complement experimental findings.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the electron distribution and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 4-(Boc-aminomethyl)piperidine, the lone pairs of electrons on the two nitrogen atoms are expected to be the primary sites of nucleophilic character and would likely dominate the HOMO. The carbonyl group of the Boc protecting group, on the other hand, would contribute to the LUMO, representing a potential site for nucleophilic addition.

Table 1: Illustrative Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Theoretical Significance for this compound |

| HOMO Energy | Indicates the propensity to donate electrons, likely localized on the nitrogen atoms. |

| LUMO Energy | Indicates the ability to accept electrons, with contributions from the Boc group's carbonyl. |

| HOMO-LUMO Gap | A measure of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting potential sites for intermolecular interactions. |

Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its biological activity and physical properties. This compound possesses conformational flexibility due to the piperidine (B6355638) ring and the rotatable bonds in the aminomethyl and Boc groups.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to different chair conformers (axial vs. equatorial) or even twist-boat conformations. For this compound, the aminomethyl group at the C4 position can exist in either an axial or equatorial orientation. Computational studies on related piperidine systems have shown that the equatorial conformation is generally more stable due to reduced steric hindrance.

Furthermore, rotation around the C-N bond of the Boc group can lead to different rotamers. The large tert-butyl group introduces significant steric bulk, which will influence the preferred orientation of the carbamate (B1207046). A study on a Boc-protected piperidine-spiro-hydantoin noted the rotational process of the carbamate fragment, which can be investigated using computational methods to determine the energy barriers between different conformations. researchgate.net

Table 2: Potential Conformational Isomers of this compound

| Conformer | Description | Expected Relative Stability |

| Equatorial Chair | The 4-(Boc-aminomethyl) group is in the equatorial position of the chair conformation. | Likely the most stable conformer. |

| Axial Chair | The 4-(Boc-aminomethyl) group is in the axial position of the chair conformation. | Less stable due to 1,3-diaxial interactions. |

| Twist-Boat | The piperidine ring adopts a non-chair conformation. | Generally higher in energy than chair conformers. |

Spectroscopic Property Predictions

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. By calculating the magnetic shielding tensors for each nucleus in a given geometry, theoretical chemical shifts can be obtained.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is another powerful application. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can help in assigning the various vibrational modes observed in experimental spectra, such as the characteristic N-H stretches of the amine, the C=O stretch of the Boc group, and the various C-H and C-N vibrations.

While experimental spectra for this compound are available, detailed theoretical assignments based on quantum chemical calculations would provide a more profound understanding of its vibrational and magnetic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques that are used to represent and manipulate molecular structures. Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the time-dependent behavior of molecular systems.

Prediction of Synthetic Accessibility

Computational methods are increasingly being used to predict the synthetic accessibility of a molecule. nih.govtsijournals.com These approaches often rely on databases of known reactions and commercially available starting materials. By analyzing the structure of a target molecule, these algorithms can retrospectively identify potential synthetic routes and assign a "synthetic accessibility score." This score is based on factors such as the complexity of the molecule, the number of stereocenters, and the presence of functional groups that are difficult to synthesize. nih.gov

For this compound, a synthetic accessibility prediction would likely score it as readily synthesizable. The retrosynthetic analysis would identify common and well-established reactions, such as the protection of 4-(aminomethyl)piperidine (B1205859) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction Pathway Simulations

Computational chemistry can be used to simulate the entire course of a chemical reaction, providing a detailed picture of the energy landscape that connects reactants, transition states, and products. By mapping the potential energy surface, chemists can gain insights into reaction mechanisms, predict reaction rates, and understand the factors that control selectivity.

For the synthesis of this compound, a key reaction is the N-acylation of 4-(aminomethyl)piperidine with Boc₂O. A reaction pathway simulation could elucidate the step-by-step mechanism of this transformation. This would involve identifying the transition state structure for the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride (B1165640) and calculating the activation energy for this step. Such simulations can also explore potential side reactions and help in optimizing reaction conditions. While specific simulations for this reaction are not found in the literature, the methodology is well-established for studying similar acylation reactions.

In the context of its use as a building block, molecular dynamics simulations could be employed to study the interactions of this compound with other molecules, such as in a peptide synthesis or in the binding pocket of a target protein. utmb.edu These simulations provide a dynamic view of how the molecule behaves over time, including its conformational changes and intermolecular interactions, which are crucial for its function in larger molecular systems. For instance, MD simulations have been used to estimate the residence time of coordinated water molecules in complexes containing piperidine derivatives.

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Computational and theoretical studies are pivotal in elucidating these relationships, providing insights that guide synthetic strategies and predict chemical behavior. The structure-reactivity relationship of this compound is primarily governed by the conformational dynamics of the piperidine ring and the electronic and steric influence of the tert-butoxycarbonyl (Boc) protecting group.

Quantitative Structure-Activity Relationship (QSAR) for Chemical Processes

While widely employed in drug discovery to correlate a molecule's structure with its biological activity, Quantitative Structure-Activity Relationship (QSAR) models, and more specifically Quantitative Structure-Reactivity Relationship (QSRR) models, can also be developed to predict the outcomes of chemical processes. nih.gov For a compound like this compound, a QSRR model could predict its reactivity in various chemical transformations, such as nucleophilic substitution, acylation, or coupling reactions.

The development of a QSRR model for a chemical process involving this compound or its derivatives would involve several key steps:

Data Set Compilation: A series of structurally related piperidine derivatives would be subjected to a specific chemical reaction, and their reactivity (e.g., reaction rate, yield, or selectivity) would be quantified.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons (e.g., partial charges, dipole moment).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to establish a mathematical relationship between the molecular descriptors and the observed reactivity. nih.gov

Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, in a study of piperidine nitroxide derivatives, a correlation was found between their reactivity towards ascorbate (B8700270) and their redox potential, as well as the computed energy gap between the singly occupied molecular orbital and the lowest unoccupied molecular orbital, highlighting the importance of electronic factors in determining reactivity. nih.gov While a specific QSRR for the general chemical reactivity of this compound is not extensively documented in the literature, the principles of QSAR/QSRR provide a framework for predicting its behavior based on its structural attributes.

Impact of Protecting Groups on Reactivity

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of this compound plays a crucial role in modulating its reactivity through a combination of steric and electronic effects, as well as by influencing the conformational equilibrium of the piperidine ring.

Steric Hindrance: The bulky tert-butyl group of the Boc moiety can sterically hinder the approach of reagents to the piperidine nitrogen and adjacent atoms. This steric shield can decrease the rate of reactions involving the piperidine nitrogen, such as alkylation or acylation, compared to an unprotected piperidine.

Electronic Effects: The carbamate functionality of the Boc group withdraws electron density from the piperidine nitrogen, thereby reducing its nucleophilicity and basicity. This electronic effect is significant in reactions where the piperidine nitrogen acts as a nucleophile.

Furthermore, the presence of the Boc group can influence the chair-boat conformational equilibrium of the piperidine ring and the axial-equatorial preference of substituents. In N-acylpiperidines, a phenomenon known as pseudoallylic strain can force a substituent at the 2-position into an axial orientation due to the increased sp2 character of the nitrogen atom from conjugation with the carbonyl group. nih.gov This conformational preference can, in turn, dictate the stereochemical outcome of reactions.

Experimental and computational studies on the deprotonation of N-Boc-piperidine have shown that the reaction is significantly slower compared to the analogous deprotonation of N-Boc-pyrrolidine. nih.govresearchgate.net The activation energy for the deprotonation of N-Boc-piperidine is calculated to be considerably higher. nih.govresearchgate.net This difference in reactivity is attributed to the distinct conformational and electronic properties of the six-membered piperidine ring compared to the five-membered pyrrolidine (B122466) ring, as well as the influence of the Boc group on the transition state geometry.

The following table summarizes key computational findings on the impact of the Boc group on piperidine systems from various studies:

| System Studied | Computational Method | Key Finding | Reference |